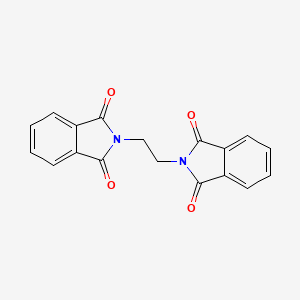

N,N'-Ethylenediphthalimide

Description

N,N'-Ethylenediphthalimide (CAS: 607-26-1) is a bicyclic imide compound characterized by two phthalimide moieties linked via an ethylene group. Its IUPAC name is 2,2'-(1,2-ethanediyl)bis(1H-isoindole-1,3(2H)-dione), and it is structurally represented as two isoindole-1,3-dione rings connected by a –CH₂CH₂– bridge . This compound is classified under customs code 2925 19 100 0 (3,3',4,4',5,5',6,6'-octabromo-N,N'-ethylenediphthalimide) in trade regulations, reflecting its halogenated derivatives .

Key applications include its use as a monomer in polymer synthesis and as an intermediate in organic reactions. Its stability and electron-deficient aromatic system make it suitable for high-performance materials .

Properties

CAS No. |

607-26-1 |

|---|---|

Molecular Formula |

C18H12N2O4 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H12N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2 |

InChI Key |

MSNBDDJGCNYFNM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=CC=CC=C4C3=O |

Other CAS No. |

607-26-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N′-Dimethylphthalamide (CAS: 19532-98-0)

- Structural Differences : Unlike the ethylene-linked bicyclic system in N,N'-Ethylenediphthalimide, N,N′-Dimethylphthalamide features a single phthalic diamide core with methyl substituents (–N(CH₃)–) .

Physical Properties :

Property This compound N,N′-Dimethylphthalamide Molecular Formula C₁₈H₁₂N₂O₄ C₁₀H₁₂N₂O₂ Molecular Weight 320.30 g/mol 192.22 g/mol Key Substituents Ethylene bridge Methyl groups Applications : N,N′-Dimethylphthalamide is primarily used in pharmaceutical intermediates, whereas this compound is favored in polymer chemistry due to its rigidity .

3-Chloro-N-phenyl-phthalimide

- Reactivity : The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the inert ethylene bridge in this compound.

- Applications: Used as a monomer for polyimides and in synthesizing thioether dianhydrides, highlighting its role in materials science .

Octabromo-N,N'-ethylenediphthalimide

N,N'-(Ethylenebis(oxyethylene))diphthalimide

- Structural Differences : An ethylene glycol (–OCH₂CH₂O–) bridge replaces the simple ethylene linker, introducing oxygen atoms that increase solubility in polar solvents .

- Applications : The oxygenated bridge expands its utility in hydrophilic polymer matrices, contrasting with the hydrophobic nature of this compound .

Research Findings and Industrial Relevance

- Thermal Stability : this compound exhibits superior thermal stability (decomposition >300°C) compared to N,N′-Dimethylphthalamide (<200°C), attributed to its conjugated bicyclic system .

- Synthetic Versatility : Halogenated derivatives (e.g., octabromo-) are prioritized in flame-retardant applications, while unmodified forms serve as crosslinking agents in epoxy resins .

- Catalytic Roles : Unlike N-methylphthalimide-based Pd–NHC complexes (used in catalysis), this compound’s rigidity limits its coordination chemistry but enhances its mechanical role in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.